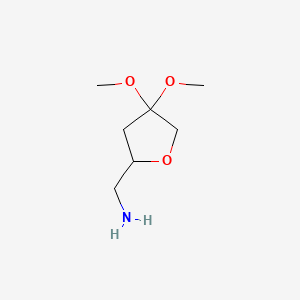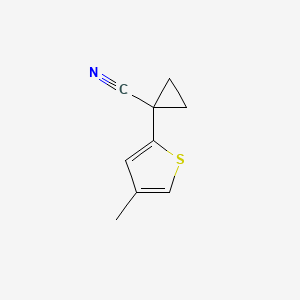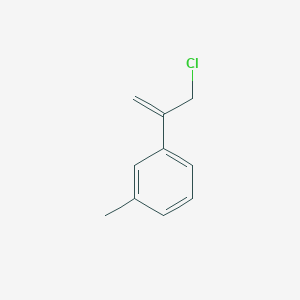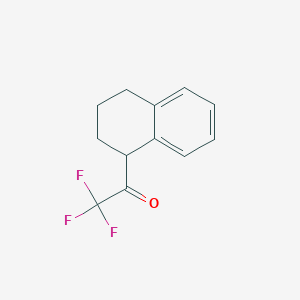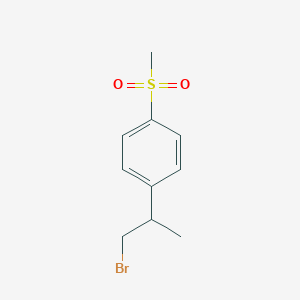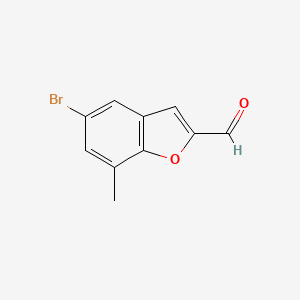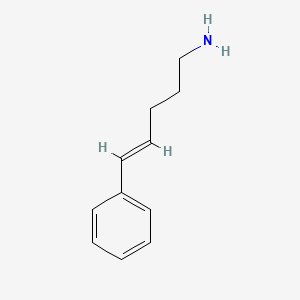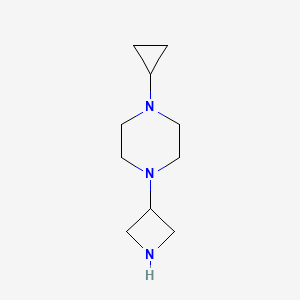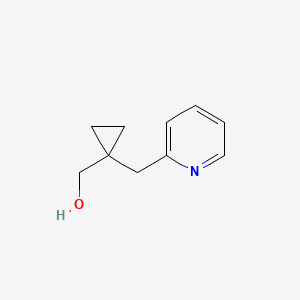
1-(2-Pyridinylmethyl)cyclopropanemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyridinylmethyl)cyclopropanemethanol is an organic compound that features a cyclopropane ring attached to a pyridine ring via a methylene bridge, with a hydroxymethyl group attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyridinylmethyl)cyclopropanemethanol typically involves the reaction of 2-pyridinemethanol with cyclopropanecarboxaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of 2-pyridinemethanol attacks the carbonyl carbon of cyclopropanecarboxaldehyde, followed by cyclization to form the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
化学反应分析
Types of Reactions
1-(2-Pyridinylmethyl)cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethane derivative using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1-(2-Pyridinylmethyl)cyclopropanecarboxylic acid.
Reduction: 1-(2-Pyridinylmethyl)cyclopropane.
Substitution: 3-Nitro-1-(2-pyridinylmethyl)cyclopropanemethanol.
科学研究应用
1-(2-Pyridinylmethyl)cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of 1-(2-Pyridinylmethyl)cyclopropanemethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and hydroxymethyl group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Cyclopropanemethanol: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity and biological activity.
2-Pyridinemethanol:
Uniqueness
1-(2-Pyridinylmethyl)cyclopropanemethanol is unique due to the presence of both a cyclopropane ring and a pyridine ring in its structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
[1-(pyridin-2-ylmethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H13NO/c12-8-10(4-5-10)7-9-3-1-2-6-11-9/h1-3,6,12H,4-5,7-8H2 |
InChI 键 |
ZOBBSBGOTPEAIR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=CC=CC=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



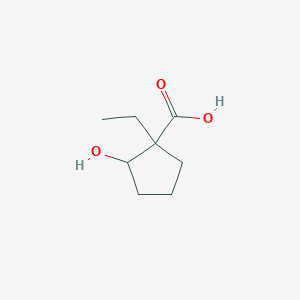

![2-(3-Azabicyclo[3.2.1]octan-8-yl)acetic acid;hydrochloride](/img/structure/B13570372.png)

